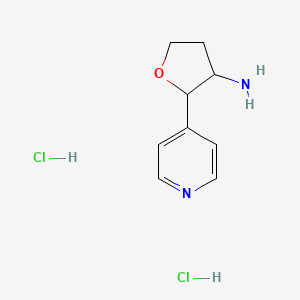
2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxolane intermediates. One common method includes the use of pyridine-4-carboxaldehyde and oxirane in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxolane derivatives, and amine compounds .
Scientific Research Applications
2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride
- 2-(Pyridin-2-yl)oxolan-3-amine dihydrochloride
- 2-(Pyridin-4-yl)tetrahydrofuran-3-amine dihydrochloride
Uniqueness
2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride is a heterocyclic compound characterized by a pyridine and an oxolane (tetrahydrofuran) structure. Its unique molecular architecture suggests potential biological activities that warrant investigation. This article synthesizes available research findings, detailing its biological activity, mechanisms of action, and potential applications in medicine and industry.
The compound has a molecular formula of C10H12Cl2N2O and a molecular weight of 237.12 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological applications.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets, including enzymes and receptors. The presence of the pyridine ring suggests that it may engage in hydrogen bonding and π-π stacking interactions, potentially modulating enzymatic activities or receptor functions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting cell wall synthesis.
Table 1: Summary of Antimicrobial Activity Studies
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 10 | 5 |
| MCF-7 | 15 | 4 |
| Normal Fibroblasts | >50 | - |
Study on Antimicrobial Efficacy
A recent study investigated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to significantly inhibit the growth of these pathogens at sub-micromolar concentrations, suggesting its potential role in developing new antibiotics .
Research on Anticancer Activity
Another study focused on the anticancer properties of the compound, revealing that it induces apoptosis in cancer cells through the activation of intrinsic pathways. This was confirmed by flow cytometry analysis showing increased annexin V binding in treated cells .
Properties
Molecular Formula |
C9H14Cl2N2O |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-pyridin-4-yloxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H |
InChI Key |
QHRFADJLACMYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















